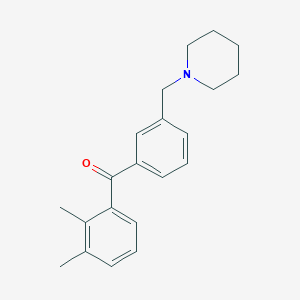
2,3-Dimethyl-3'-piperidinomethyl benzophenone
カタログ番号 B1359602
CAS番号:
898793-08-3
分子量: 307.4 g/mol
InChIキー: FHIQJOWGIKARCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dimethyl-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C21H25NO . It is used in various applications, including as a reagent in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-3’-piperidinomethyl benzophenone” consists of a benzophenone core with two methyl groups at the 2 and 3 positions, and a piperidinomethyl group at the 3’ position .科学的研究の応用
Receptor Binding Studies
- NMDA-Receptor Affinity: The synthesis of amines from benzophenone dimethyl acetal has led to the discovery of compounds with high affinity for the NMDA receptor, indicating potential applications in neurological research. Specifically, piperidine derivatives of benzophenone exhibited notable interactions with various receptors, suggesting their utility in developing high-affinity ligands for these receptors (Aepkers & Wünsch, 2004).
Electrochemical Reduction
- Reduction Mechanisms: The electrochemical reduction of substituted benzophenones, including 2,3-Dimethyl-3'-piperidinomethyl benzophenone, has been studied, providing insights into the reaction mechanisms and the potential for creating novel organic compounds (Nadjo & Sevéant, 1971).
Environmental Impact
- Biodegradation and Environmental Treatment: Benzophenone derivatives, including 2,3-Dimethyl-3'-piperidinomethyl benzophenone, have been investigated for their biodegradation potential. Co-composting of these compounds with other organic materials demonstrated high removal efficiency, suggesting an environmentally friendly method for treating pollutants (Lin et al., 2021).
Photoinitiators in Polymerization
- Photoinitiator Efficiency: Novel benzophenone-containing photoinitiators have been synthesized and studied for their efficiency in photopolymerization processes. These studies help in developing more effective materials for various industrial applications (Balta et al., 2015).
Catalyst Development
- Catalysis in Organic Reactions: Benzophenone derivatives have been used to synthesize catalysts for organic reactions, such as the Baeyer–Villiger oxidation. This research contributes to the development of more efficient and environmentally friendly catalysts in chemical synthesis (Martins et al., 2016).
Protein Research
- Protein Crosslinking: The incorporation of benzophenone derivatives into proteins has been explored for photocrosslinking applications. This approach is valuable for studying protein interactions and structures in biological research (Chin et al., 2002).
Photochemical Studies
- Photochemical Reactions: Studies on the photochemical reactions involving benzophenone derivatives have led to the understanding of reaction mechanisms and the formation of novel compounds, which are relevant in the field of photochemistry (Nitta et al., 1980).
DNA Interactions
- DNA Damage and Photoinduced Reactions: Research on the photoinduced interactions of benzophenone derivatives with DNA has shed light on the mechanisms of DNA damage, which is crucial in understanding the effects of UV filters on biological systems (Lhiaubet et al., 2001).
特性
IUPAC Name |
(2,3-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-8-6-11-20(17(16)2)21(23)19-10-7-9-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQJOWGIKARCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643142 |
Source


|
| Record name | (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-08-3 |
Source


|
| Record name | (2,3-Dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

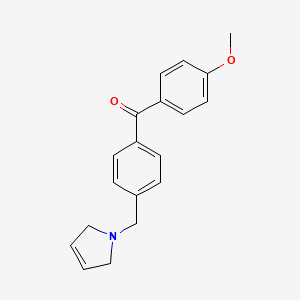
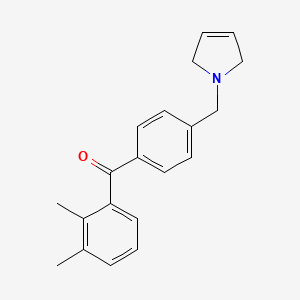
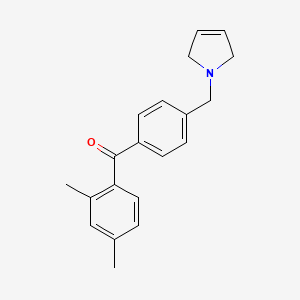
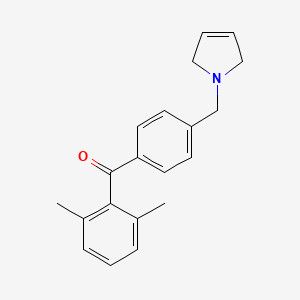
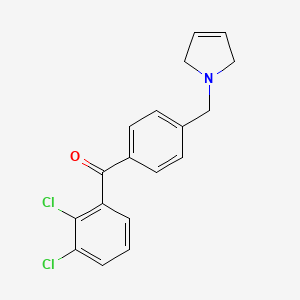
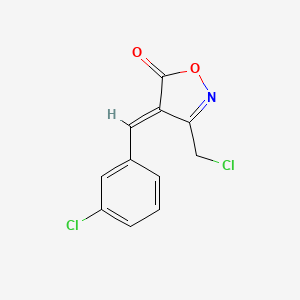

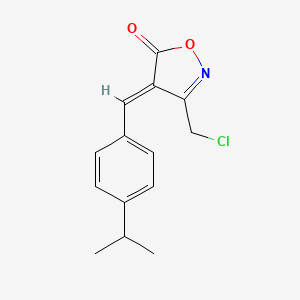


![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)


